molecular formula C14H19NO8 B11932616 Lithosprmoside

Lithosprmoside

Cat. No.: B11932616
M. Wt: 329.30 g/mol
InChI Key: WIIDBJNWXCWLKF-GNQOJBRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithospermoside involves several steps, starting from the extraction of the compound from natural sources. The primary method involves the use of solvents like methanol to extract the compound from the plant material . The extracted compound is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of Lithospermoside typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then using solvents to extract the compound. The extract is then subjected to purification processes to obtain Lithospermoside in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithospermoside undergoes various chemical reactions, including:

    Oxidation: Lithospermoside can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Lithospermoside.

    Substitution: Lithospermoside can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

Molecular Formula

C14H19NO8

Molecular Weight

329.30 g/mol

IUPAC Name

2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/t7-,8-,9+,10-,11+,12-,13+,14+/m1/s1

InChI Key

WIIDBJNWXCWLKF-GNQOJBRWSA-N

Isomeric SMILES

C1=CC(=CC#N)[C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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